

osilodrostat dose adjustment hepatic impairment

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Compound Focus: Osilodrostat

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Osilodrostat Application Notes & Protocols

Chemical and Pharmacological Profile

Osilodrostat is a potent oral inhibitor of 11β -hydroxylase, the enzyme that catalyzes the final step of cortisol synthesis in the adrenal glands. It is approved for the treatment of endogenous hypercortisolemia in adults with Cushing's syndrome for whom pituitary surgery is not an option or has not been curative [1] [2].

Key Pharmacokinetics (PK):

- **Time to Maximum Concentration (T_{max}):** ~1 hour [3] [2].
- **Half-life (T_{1/2}):** Approximately 4 hours, supporting a twice-daily dosing schedule [3] [2].
- **Metabolism:** Extensively metabolized by multiple enzymes, including CYP3A4, CYP2B6, CYP2D6, and UGT enzymes. No single enzyme contributes to more than 25% of its total clearance, making it an unlikely victim of drug-drug interactions [3].
- **Impact of Hepatic Impairment:** A population PK analysis showed increased systemic exposure in patients with hepatic impairment. The geometric mean ratios for AUC_{inf} were 1.44 and 2.66 for patients with moderate and severe hepatic impairment, respectively, compared to those with normal liver function [3].

Dosage Adjustment Protocol for Hepatic Impairment

Dosage must be adjusted based on the severity of hepatic impairment, as defined by the Child-Pugh classification. The following table summarizes the required initial dose adjustments.

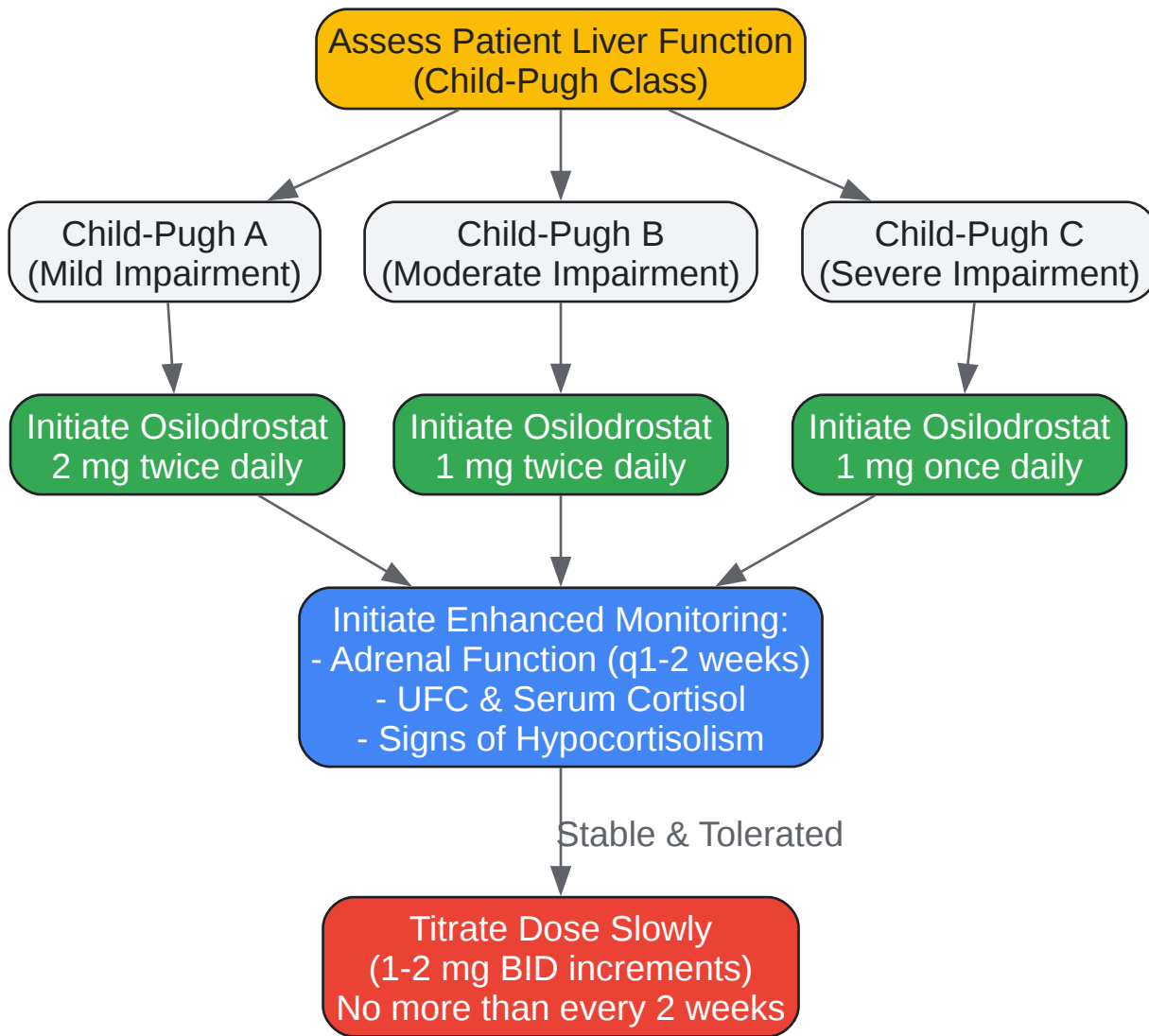
Table 1: Initial **Osilodrostat** Dose Adjustment in Hepatic Impairment

| Child-Pugh Class | Degree of Hepatic Impairment | Recommended Initial Dosage |
|-----------------------|------------------------------|---|
| Class A (Score 5-6) | Mild | No adjustment required. 2 mg twice daily [4] [5] [6]. |
| Class B (Score 7-9) | Moderate | Reduce starting dose to 1 mg twice daily [4] [5] [6]. |
| Class C (Score 10-15) | Severe | Reduce starting dose to 1 mg once daily (administered in the evening) [4] [5] [6]. |

Titration and Maintenance Protocol:

- **Initiation:** Begin therapy at the reduced dose specified in Table 1.
- **Titration:** The dose should be titrated upward slowly, using increments of 1-2 mg twice daily, no more frequently than every 2 weeks [4] [5]. This titration should be based on the rate of cortisol change, individual tolerability, and improvement in clinical signs and symptoms.
- **Monitoring for Hypocortisolism:** More frequent monitoring of adrenal function is required during dose titration in all patients with hepatic impairment [4] [5] [6]. Assess 24-hour Urinary Free Cortisol (UFC), serum/plasma cortisol, and patient symptoms every 1-2 weeks until a stable, therapeutic response is maintained.
- **Dosage Modification for Hypocortisolism:** If UFC levels fall below the target range, or if the patient exhibits symptoms of hypocortisolism (e.g., nausea, vomiting, fatigue, dizziness), the dose should be decreased or temporarily discontinued. If serum/plasma cortisol is below the target range with symptoms of adrenal insufficiency, **osilodrostat** should be stopped and exogenous glucocorticoid replacement therapy administered [4] [5].

The following workflow outlines the clinical decision pathway for initiating and monitoring **osilodrostat** in patients with hepatic impairment.



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Figure 1: Clinical workflow for **osilodrostat** initiation and monitoring in hepatic impairment.

Essential Pre-Treatment and Safety Monitoring

Beyond hepatic-specific adjustments, comprehensive monitoring is critical for all patients on **osilodrostat** due to its mechanism of action.

Table 2: Essential Monitoring Parameters for **Osilodrostat** Therapy

| Monitoring Category | Parameters | Frequency / Timing |
|------------------------------------|--|--|
| Cardiovascular | ECG for QTc interval [4] [5] [1] | Baseline, within 1 week of initiation, and as clinically indicated thereafter. |
| Electrolytes | Serum Potassium and Magnesium [4] [5] [6] | Correct hypokalemia/hypomagnesemia pre-treatment. Monitor periodically during therapy. |
| Adrenal Function & Efficacy | 24-hour Urinary Free Cortisol (UFC) [4] [5] | Every 1-2 weeks during titration; every 1-2 months during maintenance. |
| | Serum or Plasma Cortisol [4] [5] | Periodically, alongside UFC. |
| Adverse Events of Special Interest | Signs/Symptoms of Hypocortisolism [4] [6] | Continuous patient education and reporting. |
| | Signs/Symptoms of Hyperandrogenism (e.g., hirsutism, acne) [1] [2] | Periodic clinical assessment. |

Important Safety Considerations:

- **QTc Prolongation:** **Osilodrostat** causes a dose-dependent prolongation of the QTc interval. Correct electrolyte imbalances before starting and use with caution in patients with other risk factors for arrhythmia [4] [1].
- **Elevated Hormone Precursors:** By inhibiting 11 β -hydroxylase, **osilodrostat** can lead to an accumulation of adrenal hormone precursors (e.g., 11-deoxycortisol, androgens). This may manifest as hypokalemia, hypertension, edema, or hirsutism and acne in females [1] [2].
- **Drug Interactions:** While **osilodrostat** is unlikely to be a "victim" of drug-drug interactions, it acts as a moderate inhibitor of CYP1A2 and a weak-to-moderate inhibitor of CYP2C19, CYP2D6, and CYP3A4. Caution is advised when co-administering with narrow therapeutic index drugs that are substrates of these enzymes [3].

Conclusion

Osilodrostat is a potent therapeutic option for Cushing's syndrome, but its use in patients with hepatic impairment requires careful attention to dosing and vigilant monitoring. Adhering to the established Child-Pugh classification for initial dose reduction and implementing a protocol for slow titration with enhanced adrenal function monitoring are essential to maximize therapeutic efficacy while minimizing the risks of adverse events, particularly drug-induced hypocortisolism.

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